molecular formula C21H30N6O2 B2712946 N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2380086-41-7

N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No.: B2712946
CAS No.: 2380086-41-7
M. Wt: 398.511
InChI Key: BMOSUBDPNFNMIS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a dimethylpyrazolyl group, and a pyrimidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethylpyrazole, which is then reacted with a pyrimidine derivative. The resulting intermediate is further reacted with a piperidine derivative under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide (t-BuOK) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-cyclopentyl-4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-15-11-16(2)27(25-15)19-12-20(23-14-22-19)29-13-17-7-9-26(10-8-17)21(28)24-18-5-3-4-6-18/h11-12,14,17-18H,3-10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOSUBDPNFNMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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